Cas no 56966-52-0 (Benzenamine,5-chloro-2-(2,4-dichlorophenoxy)-)
56966-52-0 structure
Product Name:Benzenamine,5-chloro-2-(2,4-dichlorophenoxy)-
Numero CAS:56966-52-0
MF:C12H8Cl3NO
MW:288.557020187378
CID:368110
PubChem ID:92602
Update Time:2025-04-19
Benzenamine,5-chloro-2-(2,4-dichlorophenoxy)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzenamine,5-chloro-2-(2,4-dichlorophenoxy)-
- 2,4,4'-TRICHLORO-2'-AMINODIPHENYLETHER
- 5-chloro-2-(2,4-dichlorophenoxy)aniline
- 5-Chlor-2-(2,4-dichlor-phenoxy)-anilin
- 5-Chloro-2-(2',4'-dichlorophenoxy)aniline
- 5-chloro-2-(2,4-dichlorophenoxy)-benzenamine
- NS00001457
- 56966-52-0
- EN300-74984
- SCHEMBL3652668
- CHEMBL2325385
- 2,4,4'-Trichloro-2'-aminodiphenyl ether
- AKOS009173009
- Benzenamine, 5-chloro-2-(2,4-dichlorophenoxy)-
- EC 260-480-4
- SB82468
- W-109241
- Z330804486
- DTXSID7069150
- EINECS 260-480-4
- G22301
- SOOLDKUMSVNBIW-UHFFFAOYSA-N
- DB-325292
-
- Inchi: 1S/C12H8Cl3NO/c13-7-1-3-11(9(15)5-7)17-12-4-2-8(14)6-10(12)16/h1-6H,16H2
- Chiave InChI: SOOLDKUMSVNBIW-UHFFFAOYSA-N
- Sorrisi: ClC1C=C(C=CC=1OC1C=CC(=CC=1N)Cl)Cl
Proprietà calcolate
- Massa esatta: 286.96700
- Massa monoisotopica: 286.967
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 17
- Conta legami ruotabili: 2
- Complessità: 254
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 35.2A^2
- XLogP3: 4.7
Proprietà sperimentali
- Densità: 1.456
- Punto di ebollizione: 364.6°Cat760mmHg
- Punto di infiammabilità: 174.3°C
- Indice di rifrazione: 1.642
- PSA: 35.25000
- LogP: 5.60250
Benzenamine,5-chloro-2-(2,4-dichlorophenoxy)- Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-74984-0.05g |
5-chloro-2-(2,4-dichlorophenoxy)aniline |
56966-52-0 | 95.0% | 0.05g |
$57.0 | 2025-04-22 | |
| Enamine | EN300-74984-0.1g |
5-chloro-2-(2,4-dichlorophenoxy)aniline |
56966-52-0 | 95.0% | 0.1g |
$84.0 | 2025-04-22 | |
| Enamine | EN300-74984-0.25g |
5-chloro-2-(2,4-dichlorophenoxy)aniline |
56966-52-0 | 95.0% | 0.25g |
$120.0 | 2025-04-22 | |
| Enamine | EN300-74984-0.5g |
5-chloro-2-(2,4-dichlorophenoxy)aniline |
56966-52-0 | 95.0% | 0.5g |
$188.0 | 2025-04-22 | |
| Enamine | EN300-74984-1.0g |
5-chloro-2-(2,4-dichlorophenoxy)aniline |
56966-52-0 | 95.0% | 1.0g |
$241.0 | 2025-04-22 | |
| Enamine | EN300-74984-2.5g |
5-chloro-2-(2,4-dichlorophenoxy)aniline |
56966-52-0 | 95.0% | 2.5g |
$476.0 | 2025-04-22 | |
| Enamine | EN300-74984-5.0g |
5-chloro-2-(2,4-dichlorophenoxy)aniline |
56966-52-0 | 95.0% | 5.0g |
$702.0 | 2025-04-22 | |
| Enamine | EN300-74984-10.0g |
5-chloro-2-(2,4-dichlorophenoxy)aniline |
56966-52-0 | 95.0% | 10.0g |
$1043.0 | 2025-04-22 | |
| 1PlusChem | 1P00ECZ4-50mg |
5-chloro-2-(2,4-dichlorophenoxy)aniline |
56966-52-0 | 95% | 50mg |
$129.00 | 2023-12-16 | |
| 1PlusChem | 1P00ECZ4-100mg |
5-chloro-2-(2,4-dichlorophenoxy)aniline |
56966-52-0 | 95% | 100mg |
$161.00 | 2023-12-16 |
Benzenamine,5-chloro-2-(2,4-dichlorophenoxy)- Letteratura correlata
-
2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
56966-52-0 (Benzenamine,5-chloro-2-(2,4-dichlorophenoxy)-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
上海嵘奥生物技术有限公司
Membro d'oro
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso